2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione 2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Brand Name: Vulcanchem
CAS No.: 950454-21-4
VCID: VC11909953
InChI: InChI=1S/C14H12N2O3S2/c1-20-11-6-4-5-10(9-11)16-14(17)15-12-7-2-3-8-13(12)21(16,18)19/h2-9H,1H3,(H,15,17)
SMILES: CSC1=CC=CC(=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O
Molecular Formula: C14H12N2O3S2
Molecular Weight: 320.4 g/mol

2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

CAS No.: 950454-21-4

Cat. No.: VC11909953

Molecular Formula: C14H12N2O3S2

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione - 950454-21-4

Specification

CAS No. 950454-21-4
Molecular Formula C14H12N2O3S2
Molecular Weight 320.4 g/mol
IUPAC Name 2-(3-methylsulfanylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C14H12N2O3S2/c1-20-11-6-4-5-10(9-11)16-14(17)15-12-7-2-3-8-13(12)21(16,18)19/h2-9H,1H3,(H,15,17)
Standard InChI Key IAZFSLRVPCJUOC-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O
Canonical SMILES CSC1=CC=CC(=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O

Introduction

2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound features a unique structure characterized by a benzothiadiazine core, which is known for its diverse biological activities, including potential therapeutic applications in medicinal chemistry.

Synthesis

The synthesis of 2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. Common methods include the reaction of appropriate starting materials such as substituted phenyl compounds with sulfur-containing reagents to form the benzothiadiazine core. The specific synthesis route may vary depending on the availability of starting materials and desired yield.

Synthesis Steps:

  • Starting Materials: Substituted phenyl compounds and sulfur-containing reagents.

  • Reaction Conditions: Controlled temperature and solvent choice are crucial for optimizing yield and purity.

  • Analytical Techniques: NMR spectroscopy and mass spectrometry are used to monitor reaction progress and product formation.

Biological Activities and Potential Applications

Benzothiadiazine derivatives, including 2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiazine-1,1,3-trione, are known for their diverse biological activities. These compounds have been studied for their anti-inflammatory and anticancer properties, among others. The mechanism of action often involves interaction with specific biological targets, although detailed studies on this particular compound may be limited.

Biological ActivityDescription
Anti-inflammatoryPotential to reduce inflammation
AnticancerPossible role in inhibiting cancer cell growth
Other ActivitiesMay interact with various biological targets

Future Research Directions:

  • Mechanism of Action: Detailed studies to understand how the compound interacts with biological targets.

  • Therapeutic Applications: Investigation into potential uses in treating diseases.

  • Optimization of Synthesis: Improving synthesis methods to increase yield and purity.

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